1-(3-Bromo-2-(cyclopropylmethoxy)benzyl)-4-methylpiperazine
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Overview
Description
1-(3-Bromo-2-(cyclopropylmethoxy)benzyl)-4-methylpiperazine is a complex organic compound characterized by the presence of a bromine atom, a cyclopropylmethoxy group, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromo-2-(cyclopropylmethoxy)benzyl)-4-methylpiperazine typically involves multiple steps, starting with the bromination of a benzyl precursor. The cyclopropylmethoxy group is introduced through a nucleophilic substitution reaction, followed by the formation of the piperazine ring via cyclization reactions. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and nucleophilic substitution reactions, utilizing continuous flow reactors to enhance efficiency and scalability. The use of automated systems and advanced purification techniques, such as chromatography, ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Bromo-2-(cyclopropylmethoxy)benzyl)-4-methylpiperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the removal of the bromine atom or the reduction of other functional groups.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are frequently used.
Substitution: Nucleophiles like sodium azide or thiourea are employed under mild conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions include various substituted piperazines, hydroxylated derivatives, and reduced forms of the original compound.
Scientific Research Applications
1-(3-Bromo-2-(cyclopropylmethoxy)benzyl)-4-methylpiperazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(3-Bromo-2-(cyclopropylmethoxy)benzyl)-4-methylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the cyclopropylmethoxy group play crucial roles in binding to these targets, leading to the modulation of biological pathways. The piperazine ring enhances the compound’s stability and bioavailability, making it a promising candidate for drug development.
Comparison with Similar Compounds
- 1-(3-Bromo-2-(methoxy)benzyl)-4-methylpiperazine
- 1-(3-Bromo-2-(ethoxy)benzyl)-4-methylpiperazine
- 1-(3-Bromo-2-(propoxy)benzyl)-4-methylpiperazine
Uniqueness: 1-(3-Bromo-2-(cyclopropylmethoxy)benzyl)-4-methylpiperazine stands out due to the presence of the cyclopropylmethoxy group, which imparts unique steric and electronic properties. This makes it more reactive and versatile in various chemical reactions compared to its analogs with simpler alkoxy groups.
Properties
IUPAC Name |
1-[[3-bromo-2-(cyclopropylmethoxy)phenyl]methyl]-4-methylpiperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23BrN2O/c1-18-7-9-19(10-8-18)11-14-3-2-4-15(17)16(14)20-12-13-5-6-13/h2-4,13H,5-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXFQZMITOZJXCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=C(C(=CC=C2)Br)OCC3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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